molecular formula C12H15ClN2O2S2 B2732483 2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole CAS No. 868217-28-1

2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole

Cat. No. B2732483
CAS RN: 868217-28-1
M. Wt: 318.83
InChI Key: IUZFVVMGUZJXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole involves the inhibition of BTK, which is a key enzyme in B-cell receptor signaling. BTK plays a crucial role in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. Inhibition of BTK by TAK-659 can disrupt this signaling pathway and induce apoptosis in B-cells. This mechanism of action makes TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole have been extensively studied in preclinical studies. The compound has been shown to inhibit BTK activity in B-cells, leading to the disruption of downstream signaling pathways and induction of apoptosis. Additionally, TAK-659 has been shown to inhibit the activation of macrophages and dendritic cells, which can contribute to the anti-inflammatory effects of the compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole in lab experiments is its potent and selective inhibition of BTK. This makes the compound an ideal tool for studying the role of BTK in various cellular processes. However, one of the limitations of using TAK-659 is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole. One area of research is the development of new BTK inhibitors with improved potency and selectivity. Another area of research is the combination of BTK inhibitors with other targeted therapies for the treatment of B-cell malignancies. Additionally, the role of BTK in other cellular processes, such as innate immunity and autoimmunity, is an area of active research.

Synthesis Methods

The synthesis method of 2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole involves a series of chemical reactions. The starting material for the synthesis is 4-chlorobenzyl alcohol, which is reacted with thionyl chloride to form the corresponding chloromethyl sulfide. The chloromethyl sulfide is then reacted with ethylsulfonyl chloride to give the ethylsulfonyl chloromethyl sulfide. The final step involves the reaction of the ethylsulfonyl chloromethyl sulfide with imidazole to form 2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole.

Scientific Research Applications

2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). The compound has shown promising results in preclinical studies as a BTK inhibitor, which can disrupt B-cell receptor signaling and induce apoptosis in B-cells.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZFVVMGUZJXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzyl)thio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.